molecular formula C24H23NO4 B388526 ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate

Cat. No.: B388526
M. Wt: 389.4g/mol
InChI Key: CFNOOUNVIXAQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Esterification: The carboxylate group is introduced via esterification, typically using ethyl chloroformate in the presence of a base such as triethylamine.

    Naphthyloxyethyl Substitution: The final step involves the substitution of the naphthyloxyethyl group at the 1-position, which can be achieved through a nucleophilic substitution reaction using 1-naphthol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The naphthyloxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: Its derivatives are used to study receptor-ligand interactions and enzyme inhibition.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and naphthyloxyethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The indole core is known to interact with various biological pathways, including those involved in neurotransmission and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in their substituents, affecting their biological activity.

    Naphthyloxyethyl derivatives: Compounds with the naphthyloxyethyl group but different core structures, influencing their chemical properties and applications.

Uniqueness

Ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-naphthalen-1-yloxyethyl)indole-3-carboxylate

InChI

InChI=1S/C24H23NO4/c1-3-28-24(27)23-16(2)25(21-12-11-18(26)15-20(21)23)13-14-29-22-10-6-8-17-7-4-5-9-19(17)22/h4-12,15,26H,3,13-14H2,1-2H3

InChI Key

CFNOOUNVIXAQCB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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